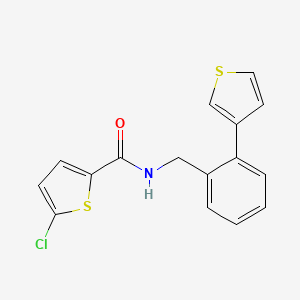![molecular formula C18H17N3O B2732069 (4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile CAS No. 674363-06-5](/img/structure/B2732069.png)
(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Übersicht
Beschreibung
(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyrroloquinoline derivatives and exhibits fascinating chemical behavior due to its intricate molecular architecture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of (4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile typically involves a multi-step process. The starting materials often include readily available precursors like substituted quinolines and nitriles. One of the common synthetic routes involves the cyclization of a suitably substituted precursor under specific reaction conditions, including the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods:
While laboratory synthesis provides valuable insights, industrial production focuses on scalability and cost-efficiency. Industrial methods may employ continuous flow reactors and optimized catalysts to enhance the yield and purity of the compound. Careful control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to ensure a consistent and high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions:
(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using agents like potassium permanganate or reduced using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophilic substitution with reagents like sodium hydroxide or potassium cyanide.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could lead to amine derivatives. Substitution reactions often result in the formation of various functionalized pyrroloquinolines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
This compound serves as a valuable building block in synthetic chemistry, enabling the construction of more complex molecules for research purposes. Its unique structure allows for modifications that can lead to the development of novel compounds with desirable properties.
Biology:
In biological research, (4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile is investigated for its potential as a bioactive molecule. Studies explore its interactions with various biological targets, aiming to uncover its therapeutic potential and mechanism of action.
Medicine:
Preliminary studies suggest that this compound may possess pharmacological properties, making it a candidate for drug development. Its ability to interact with specific molecular pathways opens avenues for research in treating diseases like cancer and neurological disorders.
Industry:
Industrially, this compound finds applications in the production of high-performance materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which (4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor proteins, modulating their activity. The compound's structure allows it to form stable complexes with these targets, influencing cellular pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Pyrroloquinoline quinone (PQQ)
Tetrahydroisoquinoline derivatives
Oxoquinoline compounds
Highlighting Uniqueness:
(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile stands out due to its unique combination of a pyrroloquinoline core with a malononitrile moiety. This structural arrangement imparts distinct electronic and steric properties, influencing its reactivity and potential applications. Compared to similar compounds, its versatility in undergoing various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.
Eigenschaften
IUPAC Name |
2-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-10-5-13-11(2)7-18(3,4)21-16(13)14(6-10)15(17(21)22)12(8-19)9-20/h5-6,11H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTXAUIZMPXMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327459 | |
| Record name | 2-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
674363-06-5 | |
| Record name | 2-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


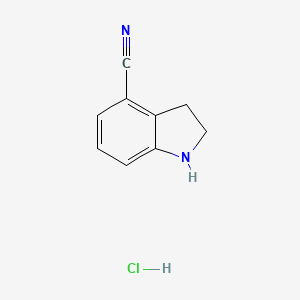
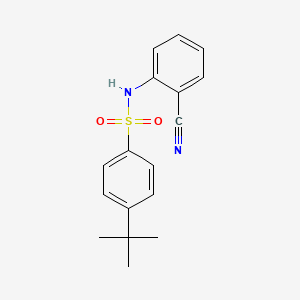
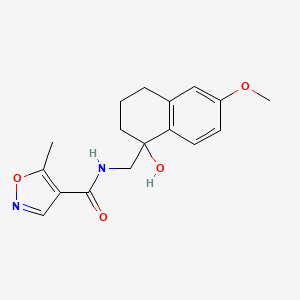
![[(1S)-1-(2-Methylphenyl)ethyl]methylamine](/img/structure/B2731992.png)
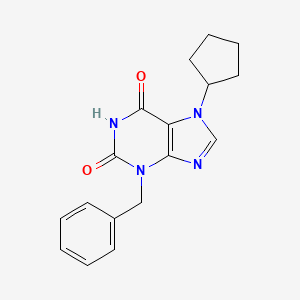
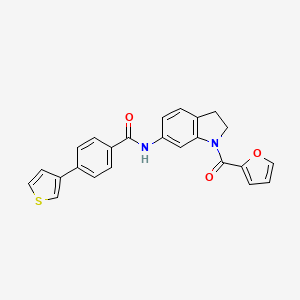
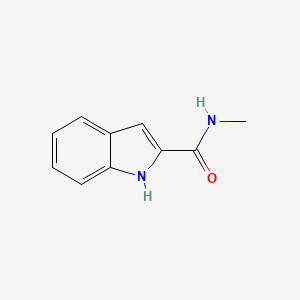
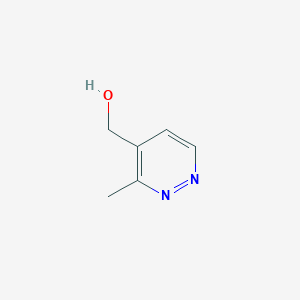
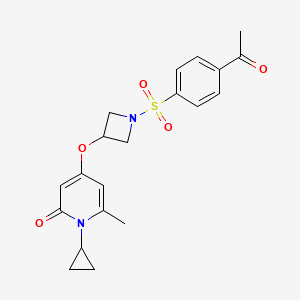
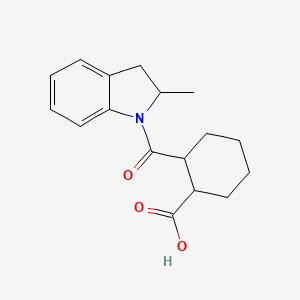
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2732000.png)
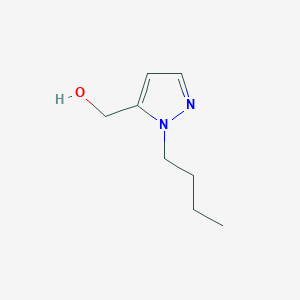
![(E)-N1-(pyridin-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2732004.png)
